sodium;4-chloropyrimidin-3-id-2-one
Description
Sodium;4-chloropyrimidin-3-id-2-one is an organic sodium salt derived from 4-chloropyrimidin-2-one, a heterocyclic compound featuring a pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group at position 2). The chlorine substituent at position 4 and the sodium counterion at the deprotonated oxygen (position 2) define its chemical reactivity and physical properties. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where chlorinated pyrimidines are common building blocks for drug candidates or functional materials .
The sodium salt form enhances solubility in polar solvents compared to the neutral pyrimidinone, facilitating its use in aqueous reaction systems. However, direct experimental data on this specific compound are sparse in the provided evidence, necessitating inferences from structurally related analogs.
Properties
Molecular Formula |
C4H2ClN2NaO |
|---|---|
Molecular Weight |
152.51 g/mol |
IUPAC Name |
sodium;4-chloropyrimidin-3-id-2-one |
InChI |
InChI=1S/C4H3ClN2O.Na/c5-3-1-2-6-4(8)7-3;/h1-2H,(H,6,7,8);/q;+1/p-1 |
InChI Key |
YQPOKVNJYWKUOS-UHFFFAOYSA-M |
Canonical SMILES |
C1=C([N-]C(=O)N=C1)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-chloropyrimidin-3-id-2-one typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4-chloropyrimidine with sodium hydroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-chloropyrimidin-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;4-chloropyrimidin-3-id-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of sodium;4-chloropyrimidin-3-id-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of this compound and Analogs
| Compound Name | CAS Number | Core Structure | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | Not provided | Pyrimidin-2-one | Cl (4), Na⁺ (2) | High polarity, SNAr reactivity |
| (S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one | 1347758-06-8 | Oxazolidinone + pyrimidine | Cl (2), isopropyl (4) | Bicyclic, steric hindrance |
| 4-Chloro-6-isopropylpyrimidin-2-amine | 26032-72-4 | Pyrimidine | Cl (4), NH₂ (2), isopropyl (6) | Nucleophilic amino group |
| 2,4-Dichloro-6-phenylpyrimidine | 5600-21-5 | Pyrimidine | Cl (2,4), phenyl (6) | High SNAr reactivity at Cl (4) |
Table 2: Inferred Physical Properties
| Compound Name | Solubility (Polar Solvents) | Melting Point (°C, inferred) | Stability Notes |
|---|---|---|---|
| This compound | High | ~200–250 | Sensitive to moisture, hygroscopic |
| 4-Chloro-6-methylpyrimidin-2-amine | Moderate | ~150–180 | Stable under inert conditions |
| 2,4-Dichloro-6-phenylpyrimidine | Low | ~80–120 | Light-sensitive; store in dark |
Research Findings and Gaps
- Synthesis routes: Chlorinated pyrimidines are typically synthesized via halogenation of pyrimidinones or cyclocondensation reactions. The sodium salt may form during neutralization of the pyrimidinone acid .
- Contradictions : lists sodium-containing pyrimidines but focuses on diphosphate derivatives, limiting direct comparisons. The provided evidence lacks explicit data on the target compound’s stability or toxicity, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
